1,1-Diphenylhydrazine

Catalog No.
S566639
CAS No.
530-50-7
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diphenylhydrazine

CAS Number

530-50-7

Product Name

1,1-Diphenylhydrazine

IUPAC Name

1,1-diphenylhydrazine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2

InChI Key

YHYKLKNNBYLTQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N

Solubility

SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER
Very soluble in benzene, ether, ethanol, and chloroform.

Synonyms

1,1-diphenylhydrazine, 1,1-diphenylhydrazine hydrochloride

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N

Detection of Aldehydes and Ketones:

One of the primary historical applications of 1,1-DPH lies in its ability to form characteristic derivatives with aldehydes and ketones. In this reaction, the carbonyl group (C=O) of the aldehyde or ketone reacts with 1,1-DPH to form a hydrazone. These hydrazone derivatives often exhibit distinct melting points, allowing for the identification and differentiation of aldehydes and ketones [].

However, it's important to note that this method has largely been superseded by more advanced analytical techniques like infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which offer greater sensitivity and specificity [, ].

Formation of N-Nitrosodiphenylamine:

Research has explored the conversion of 1,1-DPH to N-nitrosodiphenylamine (NDPh), a potentially carcinogenic compound. Studies have demonstrated that this transformation can occur in the presence of specific enzymes (microsomes) and oxidizing agents like superoxide radicals []. This finding contributes to the understanding of nitrosamine formation and its potential health implications.

Other Research Areas:

Limited research has explored other potential uses of 1,1-DPH. For instance, some studies have investigated its role in the synthesis of specific organic compounds and its potential applications in areas such as corrosion inhibition [, ]. However, these applications remain largely unexplored and require further investigation.

1,1-Diphenylhydrazine (also known as α,α-diphenylhydrazine or N,N-diphenylhydrazine) is an organic compound belonging to the class of aryl hydrazines []. It is a colorless to white crystalline solid with a characteristic odor.

The origin of 1,1-diphenylhydrazine is likely through laboratory synthesis, as it is not a naturally occurring compound. Its significance in scientific research stems from its ability to react with carbonyl compounds (aldehydes and ketones) to form crystalline derivatives, aiding in their identification and characterization [].


Molecular Structure Analysis

The molecular structure of 1,1-diphenylhydrazine consists of two phenyl groups (C6H5) bonded to a central hydrazine (N₂H₂) unit through nitrogen atoms. The key features include:

  • Two aromatic phenyl rings, which contribute to the hydrophobic nature of the molecule [].
  • Two amine groups (NH₂) within the hydrazine unit, capable of forming hydrogen bonds with other molecules [].
  • The presence of a central N-N bond, which plays a crucial role in its reactivity with carbonyl compounds [].

Chemical Reactions Analysis

  • Reaction with Carbonyls (Aldehydes and Ketones): 1,1-Diphenylhydrazine reacts with carbonyl compounds (R-C=O) to form crystalline hydrazones (R-C=N-N(C6H5)2). This reaction is a condensation reaction and is widely used for the identification of aldehydes and ketones. The specific product formed depends on the structure of the carbonyl compound [].

Balanced chemical equation for the reaction with a generic aldehyde:

R-CHO + H₂NN(C6H5)₂ → R-CH=N-N(C6H5)₂ + H₂O (1)

  • Oxidation: 1,1-Diphenylhydrazine can be oxidized to form azobenzene (C6H5-N=N-C6H5). However, the specific conditions required for this oxidation are not well documented in the scientific literature.

Physical And Chemical Properties Analysis

  • Melting point: 126-128 °C
  • Boiling point: Decomposes above 300 °C
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, ether, and benzene
  • Stability: Stable under normal storage conditions. Decomposes on heating.

Mechanism of Action (Not Applicable)

1,1-Diphenylhydrazine does not have a known biological function and is not widely used in studies related to biological systems.

1,1-Diphenylhydrazine is a suspected carcinogen and should be handled with caution []. It is also a respiratory irritant and may cause skin and eye irritation upon contact.

  • Toxicity

    Limited data available on the specific toxicity of 1,1-diphenylhydrazine. However, due to its structural similarity to known carcinogens, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

  • Flammability

    Combustible. The flash point (the lowest temperature at which a liquid can vaporize and ignite) is not readily available but should be considered when handling the compound.

  • Reactivity

    May react with strong oxidizing agents.

  • Oxidation: It can be oxidized to form N-nitrosodiphenylamine, particularly in the presence of microsomes and NADPH .
  • Reaction with Dichlorocarbene: When reacted with chloroform and potassium hydroxide, it predominantly yields diphenylamine rather than benzophenone .
  • Formation of Persistent Free Radicals: In reactions with nitrobenzofurazan derivatives, 1,1-diphenylhydrazine can yield products that exhibit persistent free radical characteristics .

1,1-Diphenylhydrazine can be synthesized through several methods:

  • From Aniline: A common method involves the reaction of aniline with hydrazine hydrate under acidic conditions.
  • Condensation Reaction: Another synthesis route includes the condensation of phenylhydrazine with benzaldehyde or other suitable aldehydes.
  • Reactions with Nitro Compounds: Recent studies have explored synthesizing novel derivatives through reactions with nitro compounds, enhancing the compound's utility and properties .

The applications of 1,1-diphenylhydrazine span various fields:

  • Chemical Research: It serves as a reagent in organic synthesis and analytical chemistry.
  • Antioxidant Studies: Investigated for its potential as an antioxidant in biological systems.
  • Pharmaceutical Development: Its derivatives are being explored for therapeutic applications, particularly in cancer research.

Interaction studies involving 1,1-diphenylhydrazine have highlighted its reactivity with various substrates. For instance, it interacts effectively with electrophiles due to the nucleophilic nature of the hydrazine group. Additionally, studies have shown that it can form stable complexes with metals, which may influence its biological activity and applications.

Several compounds share structural similarities with 1,1-diphenylhydrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
DiphenylamineAromatic amineUsed primarily as a stabilizer in rubber
PhenylhydrazineSimple hydrazineLess sterically hindered than 1,1-diphenylhydrazine
2,2-Diphenyl-1-picrylhydrazineHydrazone derivativeKnown as DPPH; widely used as a radical scavenger
N,N-DimethylphenylhydrazineDimethyl derivativeExhibits different solubility and reactivity

Uniqueness of 1,1-Diphenylhydrazine

The unique aspect of 1,1-diphenylhydrazine lies in its dual phenyl substitution which enhances its stability and reactivity compared to simpler hydrazines. This structural feature allows it to participate effectively in various chemical transformations while also exhibiting significant biological activity.

Color/Form

Yellow crystals

XLogP3

2.8

Boiling Point

220 °C at 40 mm Hg

Density

1.190 at 16 °C/4 °C

LogP

2.8 (LogP)
log Kow = 2.80

Melting Point

50.5 °C
34.5 °C; also stated as 44 °C

UNII

D133SQ5HMA

Related CAS

530-47-2 (hydrochloride)
530-47-2 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

4.91e-04 mmHg
4.9X10-4 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

530-47-2
530-50-7

Associated Chemicals

1,1-Dimethylhydrazine hydrochloride; 29666-92-0

Wikipedia

1,1-diphenylhydrazine

Methods of Manufacturing

PROBABLY BY REACTION OF DIPHENYLAMINE WITH NITROUS ACID, FOLLOWED BY CATALYTIC HYDROGENATION

General Manufacturing Information

Hydrazine, 1,1-diphenyl-, hydrochloride (1:1): ACTIVE

Storage Conditions

All hydrazines should be stored at temperatures well below their boiling points. Hydrazines that are ignitable shall be stored in electrically grounded containers and isolated from ignition sources and oxidants. All containers of hydrazines shall be kept tightly closed when not in use and stored in a cool ventilated room or sheltered outside space. In the containers, a blanket of nitrogen or other inert gas should be placed over the hydrazines. /Hydrazines/

Dates

Modify: 2023-08-15

Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors

Bianca Patrascu, Sorin Mocanu, Anca Coman, Augustin M Madalan, Codruta Popescu, Anca Paun, Mihaela Matache, Petre Ionita
PMID: 32443620   DOI: 10.3390/ijms21103559

Abstract

Starting from dansyl-chloride, in reaction with 1,1-diphenylhydrazine and methoxyamine, two new fluorescent derivatives
and
were obtained and characterized by NMR, IR, UV-Vis, HR-MS, and fluorescence spectroscopy. The single-crystal X-ray structure was obtained for compound
. Both compounds generate free radicals by oxidation, as demonstrated by ESR spectroscopy. Compound
generates the corresponding hydrazyl-persistent free radical, evidenced directly by ESR spectroscopy, while compound
generates in the first instance the methoxyaminyl short-lived free radical, which decomposes rapidly with the formation of the methoxy radical, evidenced by the ESR spin-trapping technique. By oxidation of compounds
and
, their fluorescence is quenched.


Formation of N-nitrosodiphenylamine from 1,1-diphenylhydrazine by rat liver microsomal preparations

K Tatsumi, S Kitamura, M Sumida
PMID: 6322770   DOI: 10.1016/0006-291x(84)91488-8

Abstract

The present study provides the first evidence for in vitro metabolic conversion of a 1,1-disubstituted hydrazine to the corresponding nitrosamine. The study shows that superoxide radical which is generated by NADPH-cytochrome c reductase is involved in the oxidation of 1,1-diphenylhydrazine to N-nitrosodiphenylamine catalyzed by rat liver microsomes.


Oxidation of 1,1-diphenylhydrazine to N-nitrosodiphenylamine by superoxide radical in the eye

H Nikaido, H K Mishima, M Moriishi, S Kitamura, K Tatsumi
PMID: 1321925   DOI:

Abstract

By microsomes obtained from bovine ciliary body, 1,1-diphenylhydrazine was oxidized to N-nitrosodiphenylamine in the presence of NADPH. This reaction was stimulated by riboflavin which was recognized to be an electron carrier. The oxidizing activity by microsomes was markedly inhibited by superoxide dismutase, but not by SKF 525-A or carbon monoxide. Similarly, the oxidation of 1,1-diphenylhydrazine to its corresponding nitrosamine occurred in varying degrees when the hydrazine derivative was exposed to visible light in the presence of photosensitizers such as riboflavin, flavin adenine dinucleotide, flavin mononucleotide, lumiflavin, lumichrome, NAD+, NADH, NADP+, or NADPH. The photochemical oxidation was inhibited by active oxygen-scavengers such as superoxide dismutase, L-ascorbic acid or alpha-tocopherol. The superoxide radical involved in the photochemical reaction was determined by measuring the oxidation of epinephrine to adrenochrome. The oxidation of epinephrine was well correlated to that of 1,1-diphenylhydrazine. Thus, the present study provided evidence that the superoxide radical is responsible for the oxidation of a hydrazine derivative to a corresponding nitrosamine by ocular tissue microsomes and by photosensitizers.


Reduction of N-nitrosodiphenylamine to the corresponding hydrazine by guinea pig liver preparations

K Tatsumi, H Yamada
PMID: 7160027   DOI: 10.1248/cpb.30.3842

Abstract




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